2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide is a member of the class of indazoles that is 2H-indazole substituted by 4-(piperidin-3-yl)phenyl and aminocarbonyl groups at positions 2 and 7, respectively. It is a potent PARP1 inhibitor with IC50 of 3.2 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent. It is a member of indazoles, a member of piperidines, a member of benzenes and a primary carboxamide.
Brand Name: Vulcanchem
CAS No.: 1038915-75-1
VCID: VC0005474
InChI: InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
SMILES: C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

CAS No.: 1038915-75-1

Cat. No.: VC0005474

Molecular Formula: C19H20N4O

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide - 1038915-75-1

CAS No. 1038915-75-1
Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
IUPAC Name 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide
Standard InChI InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
Standard InChI Key PCHKPVIQAHNQLW-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Canonical SMILES C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the indazole class, featuring a 2H-indazole scaffold substituted at position 2 with a 4-(piperidin-3-yl)phenyl group and at position 7 with a carboxamide moiety . The stereochemical configuration of the piperidine ring, particularly the (S)-enantiomer, is crucial for its pharmacological activity . The free base (C19H20N4O) has a molecular weight of 320.4 g/mol, while its hydrochloride salt (C19H21ClN4O) increases to 356.8 g/mol due to the addition of HCl .

Table 1: Key Structural and Physical Properties

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₉H₂₀N₄OC₁₉H₂₁ClN₄O
Molecular Weight320.4 g/mol 356.8 g/mol
SMILES NotationC1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl
Melting PointN/A144°C
SolubilityN/ASoluble in DMSO

The InChIKey (PCHKPVIQAHNQLW-UHFFFAOYSA-N) and IUPAC name (2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide) provide unique identifiers for database searches .

Stereochemical Considerations

The (S)-enantiomer demonstrates superior PARP1 inhibition compared to its racemic counterpart, necessitating chiral resolution during synthesis . This stereospecificity arises from the spatial alignment of the piperidine nitrogen with PARP1’s catalytic domain, as evidenced by crystallographic studies .

Pharmacological Profile

Mechanism of Action

As a PARP1/2 inhibitor, the compound traps PARP enzymes on DNA single-strand breaks, preventing repair complex dissociation and creating replication-associated double-strand breaks . In BRCA1/2-deficient cells, this synthetic lethality leads to selective tumor cell death while sparing healthy tissues with functional homologous recombination repair .

Enzymatic Inhibition Kinetics

The compound exhibits nanomolar potency against PARP1 (IC50 = 3.2 nM) and PARP2 (IC50 = 16.4 nM) . Comparative studies show >100-fold selectivity over other PARP family members, minimizing off-target effects .

Table 2: Enzymatic Inhibition Profile

PARP IsoformIC50 (nM)Selectivity Ratio vs. PARP1
PARP13.2 1.0
PARP216.4 5.1
PARP3>1000 >312

Pharmacokinetic Characteristics

In vivo studies demonstrate oral bioavailability (F = 45-60%) with linear pharmacokinetics between 50-300 mg/kg doses . The hydrochloride salt formulation enhances water solubility (5.2 mg/mL vs. 0.8 mg/mL for free base), supporting clinical administration .

Synthesis and Pharmaceutical Development

Synthetic Pathway

The synthesis begins with tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, followed by acidic deprotection to yield the free base . Chiral chromatography separates enantiomers, with the (S)-configuration demonstrating optimal activity . Salt formation with HCl occurs in ethanol/ethyl acetate, producing the crystalline hydrochloride form .

Formulation Challenges

Early development faced stability issues due to the free base’s hygroscopicity. Transitioning to the hydrochloride salt improved shelf life (24 months at -20°C vs. 6 months for free base) .

Clinical Applications and Therapeutic Impact

Oncology Indications

Approved as Niraparib hydrochloride (Zejula®), the compound is indicated for:

  • Maintenance therapy in recurrent ovarian cancer (BRCA wild-type and mutated)

  • Metastatic breast cancer with germline BRCA mutations

Dosing Regimens

The recommended dose is 300 mg (free base equivalent) daily until disease progression. Dose reductions to 200 mg or 100 mg manage hematologic toxicities .

Efficacy Metrics

Phase III trials (NOVA, QUADRA) demonstrated:

Future Directions and Research Opportunities

Combination Therapies

Ongoing trials combine Niraparib with:

  • Immune checkpoint inhibitors (anti-PD1/PD-L1) to enhance immunogenic cell death

  • ATR inhibitors to overcome PARP inhibitor resistance

Biomarker Development

Circulating tumor DNA analysis may refine patient selection by detecting BRCA reversion mutations early .

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